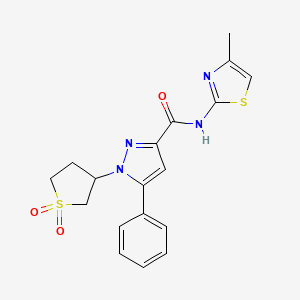
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the dioxido group. The pyrazole ring is then synthesized separately and coupled with the tetrahydrothiophene derivative. The final step involves the formation of the carboxamide linkage with the thiazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxido group can participate in further oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom.
Substitution: The aromatic rings and heterocycles can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-5-phenyl-1H-pyrazole-3-carboxamide: Unique due to its combination of heterocyclic rings and functional groups.
Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents, such as 1-phenyl-3-methyl-5-pyrazolone.
Thiazole Derivatives: Compounds like 2-aminothiazole, which share the thiazole ring but differ in other structural aspects.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups and heterocycles, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-12-10-26-18(19-12)20-17(23)15-9-16(13-5-3-2-4-6-13)22(21-15)14-7-8-27(24,25)11-14/h2-6,9-10,14H,7-8,11H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIVDZIEAIGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2823217.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorobenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2823218.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)


![3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)

![4,4,4-trifluoro-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)


